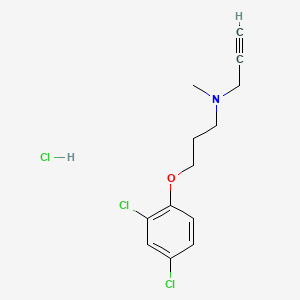

Clorgyline hydrochloride

Description

Properties

IUPAC Name |

3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAZDLONIUABKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045778 | |

| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17780-75-5 | |

| Record name | Clorgyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorgyline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLORGILINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38V165133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Tool: A Technical History of Clorgyline in Monoamine Oxidase Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline, a selective and irreversible inhibitor of monoamine oxidase-A (MAO-A), stands as a pivotal tool in the annals of neuropharmacology. Though never commercialized as a therapeutic, its discovery and application were instrumental in unraveling the distinct roles of the two principal forms of monoamine oxidase, MAO-A and MAO-B. This technical guide delves into the history of Clorgyline's discovery, its biochemical properties, and its enduring utility as a research tool. We provide a compilation of its inhibitory activity, detailed experimental protocols for its use in in vitro and in vivo settings, and visualizations of the biochemical pathways and experimental workflows it helps to elucidate. This document serves as a comprehensive resource for researchers employing or investigating selective MAO-A inhibition.

A Historical Perspective: The Unveiling of MAO-A and the Advent of Clorgyline

The journey to understanding the complexities of monoamine metabolism was significantly advanced by the development of specific pharmacological probes. In the mid-20th century, monoamine oxidase was known to be a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. However, the existence of distinct forms of this enzyme was not yet appreciated.

The breakthrough came in 1968 when J.P. Johnston, working at the pharmaceutical company May & Baker, utilized a novel compound, then designated M&B 9302 , to probe MAO activity in brain tissue.[1] This compound, later named Clorgyline , exhibited a peculiar inhibitory profile. Johnston's seminal work, published in Biochemical Pharmacology, demonstrated that M&B 9302 potently inhibited the oxidation of serotonin and norepinephrine at low concentrations, while having a much weaker effect on the oxidation of benzylamine. This led to the groundbreaking hypothesis of two distinct forms of MAO: a "Type A" enzyme, sensitive to Clorgyline and responsible for the metabolism of serotonin and norepinephrine, and a "Type B" enzyme, resistant to Clorgyline and more active towards substrates like benzylamine and phenylethylamine.

The introduction of Clorgyline, alongside the selective MAO-B inhibitor deprenyl (selegiline), provided researchers with the essential pharmacological tools to dissect the specific physiological and pathological roles of each MAO isoform. This has had profound implications for understanding mood disorders, neurodegenerative diseases, and the mechanism of action of various psychotropic drugs.

Biochemical Profile and Mechanism of Action

Clorgyline is classified as a "suicide" or mechanism-based irreversible inhibitor of MAO-A. Its inhibitory action involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. The propargyl group of Clorgyline is oxidized by MAO-A, leading to the formation of a reactive intermediate that then forms an adduct with the N5 atom of the FAD cofactor, rendering the enzyme inactive.

The selectivity of Clorgyline for MAO-A over MAO-B is a key feature that has made it an invaluable research tool. This selectivity is thought to arise from differences in the topology of the active site cavities of the two isoenzymes.

Quantitative Inhibitory Activity

The potency and selectivity of Clorgyline have been quantified in numerous studies. The following tables summarize key inhibitory constants (IC₅₀ and Kᵢ values) from the literature.

Table 1: In Vitro Inhibitory Potency of Clorgyline against MAO-A

| Enzyme Source | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Human Recombinant | Kynuramine | 2.99 | - | [4] |

| Human MAO-A | p-Tyramine | 11 | - | [5] |

| Rat Brain Mitochondria | Serotonin | - | 54 | ApexBio |

Table 2: In Vitro Inhibitory Potency of Clorgyline against MAO-B

| Enzyme Source | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Human Recombinant | Benzylamine | 1.9 | - | ApexBio |

| Human MAO-B | p-Tyramine | >100 | 58 | ApexBio |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Clorgyline.

In Vitro MAO-A Inhibition Assay (Radiometric Method)

This protocol describes a classic method for determining the inhibitory potential of compounds against MAO-A using a radiolabeled substrate.

Materials:

-

Rat brain mitochondria preparation (as a source of MAO-A)

-

[¹⁴C]-Serotonin (5-hydroxytryptamine)

-

Clorgyline (or test inhibitor)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat brain mitochondria in phosphate buffer to a final protein concentration of approximately 0.5 mg/mL.

-

Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 100 µL of the mitochondrial suspension with varying concentrations of Clorgyline (typically from 10⁻¹⁰ M to 10⁻⁵ M) or the test compound for 15 minutes at 37°C. A control tube with buffer instead of inhibitor should be included.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of [¹⁴C]-Serotonin (final concentration ~100 µM).

-

Incubation: Incubate the reaction mixture for 20 minutes at 37°C in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 2 M HCl.

-

Extraction of Metabolites: Add 500 µL of an organic solvent (e.g., ethyl acetate) to each tube to extract the deaminated [¹⁴C]-metabolites. Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

-

Quantification: Transfer a 400 µL aliquot of the organic phase to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Clorgyline concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Measuring Monoamine Levels

This protocol outlines the use of in vivo microdialysis in rodents to assess the effect of Clorgyline on extracellular levels of monoamine neurotransmitters.[6][7][8]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Clorgyline

-

Anesthetic (e.g., isoflurane)

-

Surgical tools

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the brain region of interest (e.g., striatum, prefrontal cortex).

-

Slowly lower the microdialysis probe to the target coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, connect the probe to the perfusion pump and fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes to establish stable baseline levels of neurotransmitters.

-

Administer Clorgyline to the animal (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using an HPLC system with electrochemical detection to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to determine the significance of the changes in neurotransmitter levels following Clorgyline administration.

-

Visualizing the Impact of Clorgyline

Signaling Pathway: Monoamine Metabolism

The following diagram illustrates the metabolic pathway of key monoamines and the point of inhibition by Clorgyline.

Experimental Workflow: Characterization of a Novel MAO-A Inhibitor

This diagram outlines a typical workflow for the discovery and characterization of new MAO-A inhibitors, a process where Clorgyline serves as a crucial reference compound.

References

- 1. Some observations upon a new inhibitor of monoamine oxidase in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride 97% | CAS: 17780-75-5 | AChemBlock [achemblock.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clorgyline-induced increases in presynaptic DA: changes in the behavioral and neurochemical effects of amphetamine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 8. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biochemical Profile of Clorgyline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline hydrochloride is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the metabolism of monoamine neurotransmitters. This technical guide provides an in-depth exploration of the biochemical properties of this compound, including its mechanism of action, enzyme kinetics, and substrate specificity. Detailed experimental protocols for key assays and visualizations of the affected signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound, chemically known as N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine hydrochloride, is a well-characterized pharmacological tool and a prototypical selective inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme responsible for the oxidative deamination of several important neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By irreversibly inhibiting MAO-A, Clorgyline leads to an accumulation of these neurotransmitters in the brain, a mechanism that underlies its potent antidepressant effects.[4] This guide delves into the core biochemical characteristics of this compound, offering a comprehensive resource for researchers in neuroscience and pharmacology.

Mechanism of Action

This compound exerts its primary effect through the irreversible inhibition of MAO-A.[1][2][3] This inhibition is covalent in nature, involving the formation of a stable adduct with the FAD cofactor at the active site of the enzyme.[5] The propargyl group in Clorgyline's structure is crucial for this irreversible binding. While highly selective for MAO-A, Clorgyline exhibits significantly lower affinity for the MAO-B isoform.[1][3][6]

Beyond its primary target, Clorgyline has been shown to interact with other receptors, albeit with lower affinity. It is a potent inhibitor of the σ1 receptor and binds with very high affinity to the I2 imidazoline receptor, which is an allosteric site on the monoamine oxidase enzyme.[6][7]

Quantitative Biochemical Data

The following tables summarize the key quantitative data regarding the inhibitory activity and receptor binding profile of this compound.

| Target | Inhibition/Binding Constant | Value | Reference |

| MAO-A | Ki | 0.054 µM | [1][3] |

| IC50 | 0.0012 µM - 0.004 µM | [2][3] | |

| MAO-B | Ki | 58 µM | [1][3] |

| IC50 | 1.9 µM | [3] | |

| σ1 Receptor | IC50 | 31 nM | [1][6] |

| I2 Imidazoline Receptor | Ki | 40 pM | [7] |

Table 1: Inhibitory and Binding Constants of this compound.

Experimental Protocols

In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of a compound, such as this compound, against MAO-A. This assay is based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity, using a fluorometric method.

Materials:

-

Recombinant human MAO-A enzyme

-

This compound (as a reference inhibitor)

-

p-Tyramine (substrate)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or other suitable fluorescent probe)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or DMSO).

-

Prepare a series of dilutions of this compound in Assay Buffer to generate a range of concentrations for IC50 determination.

-

Prepare a working solution of p-tyramine in Assay Buffer.

-

Prepare a detection reagent mixture containing HRP and Amplex Red in Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add a small volume of the diluted this compound solution or the vehicle control.

-

Add the recombinant human MAO-A enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the p-tyramine substrate solution to each well.

-

Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the detection reagent mixture.

-

Incubate for a short period (e.g., 5-10 minutes) protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of MAO-A inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for in vitro MAO-A Inhibition Assay.

Signaling Pathways

This compound's primary impact is on the metabolic pathways of monoamine neurotransmitters. By inhibiting MAO-A, it prevents the degradation of serotonin, norepinephrine, and to a lesser extent, dopamine, leading to their increased synaptic availability.

Monoamine Neurotransmitter Metabolism and the Site of Clorgyline Action.

Conclusion

This compound remains an invaluable tool in neuropharmacological research due to its high potency and selectivity as an irreversible inhibitor of MAO-A. Understanding its detailed biochemical properties, including its kinetics and effects on signaling pathways, is crucial for its application in basic research and as a reference compound in the development of novel therapeutics for mood disorders and other neurological conditions. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted actions of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. bioassaysys.com [bioassaysys.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of clorgyline on noradrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Effects of clorgyline and pargyline on deaminated metabolites of norepinephrine, dopamine and serotonin in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Clorgyline Hydrochloride on Neurotransmitter Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline hydrochloride, a selective and irreversible inhibitor of monoamine oxidase-A (MAO-A), has been a pivotal tool in neuroscience research for decades. Its potent and specific mechanism of action provides a powerful means to investigate the metabolic pathways of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This technical guide offers an in-depth exploration of the effects of clorgyline on neurotransmitter metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and development.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, playing a crucial role in regulating their intracellular levels.[1] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE), and also acts on dopamine (DA).[1]

Clorgyline is a propargylamine compound that acts as a potent, selective, and irreversible inhibitor of MAO-A.[2][3] This specificity makes it an invaluable research tool for elucidating the physiological and behavioral consequences of elevated synaptic concentrations of serotonin and norepinephrine. Understanding the precise effects of clorgyline on neurotransmitter metabolism is fundamental for interpreting experimental results and for the development of novel therapeutic agents targeting the monoaminergic system.

Mechanism of Action

Clorgyline's primary mechanism of action is the irreversible inhibition of the MAO-A enzyme. By binding to the active site of MAO-A, clorgyline prevents the breakdown of its primary substrates. This leads to an accumulation of serotonin and norepinephrine within the presynaptic neuron, resulting in increased availability for vesicular packaging and subsequent synaptic release. While dopamine is a substrate for both MAO-A and MAO-B, the inhibition of MAO-A by clorgyline also impacts dopamine metabolism, leading to a reduction in its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[1][4]

Quantitative Effects on Neurotransmitter and Metabolite Levels

The administration of clorgyline leads to significant and measurable changes in the concentrations of monoamine neurotransmitters and their metabolites in various brain regions. The following tables summarize quantitative data from several key studies, highlighting the dose-dependent and region-specific effects of clorgyline.

| Species | Brain Region | Dose (mg/kg) | Duration | Neurotransmitter/Metabolite | Change | Reference |

| Rat | Striatum | 4 | Acute | Dopamine | Increase | [1] |

| Rat | Striatum | 4 | Acute | DOPAC | Decrease | [1] |

| Rat | Striatum | 4 | Acute | HVA | Decrease | [1] |

| Rat | Striatum | 1 | Chronic (21 days) | Dopamine | Increase | [4] |

| Rat | Striatum | 1 | Chronic (21 days) | DOPAC | Decrease | [4] |

| Rat | Striatum | 1 | Chronic (21 days) | HVA | Decrease | [4] |

| Rat | Forebrain | 1 | Chronic (4 weeks) | Dopamine | Increase | [5] |

| Rat | Forebrain | 1 | Chronic (4 weeks) | Serotonin | Increase | [5] |

| Rat | Whole Brain | up to 10 | Acute | Serotonin | Increase | [6] |

| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | Serotonin | Significant Increase | [7] |

| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | Norepinephrine | Significant Increase | [7] |

| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | Dopamine | No significant change | [7] |

| Mouse | Striatum | 0.5, 1.5, 3 | 28 days | DOPAC | Decrease | [7] |

Table 1: Effects of Clorgyline on Neurotransmitter and Metabolite Levels

| Enzyme Source | Inhibitor | IC50 | Reference |

| Human MAO-A | Clorgyline | 11 nM | [8][9] |

| Rat MAO-A | Clorgyline | 2.99 nM | [10] |

Table 2: In Vitro Inhibition of MAO-A by Clorgyline

Experimental Protocols

In Vivo Administration and Sample Collection

Objective: To assess the in vivo effects of clorgyline on neurotransmitter levels in the rodent brain.

Materials:

-

This compound (Sigma-Aldrich)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Experimental animals (e.g., male Wistar rats or FVB/N mice)[11][12]

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Dissection tools

-

Liquid nitrogen

-

-80°C freezer

Procedure:

-

Drug Preparation: Dissolve this compound in sterile PBS to the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat receiving a 1 mL injection, the concentration would be 0.25 mg/mL).[11] Ensure the solution is clear and free of precipitates.[11]

-

Animal Handling and Dosing: Acclimate animals to the housing conditions for at least one week prior to the experiment. Administer clorgyline or vehicle (PBS) via i.p. injection. For chronic studies, injections are typically performed daily for a period of 21 to 28 days.[11][12]

-

Tissue Collection: At the designated time point after the final injection, euthanize the animals according to approved institutional protocols.

-

Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, cortex, hypothalamus) on a cold surface.

-

Sample Preservation: Immediately freeze the dissected brain tissue in liquid nitrogen and store at -80°C until analysis.

MAO-A Activity Assay

Objective: To determine the in vitro inhibitory potency of clorgyline on MAO-A activity.

Materials:

-

Purified human MAO-A enzyme (e.g., Sigma-Aldrich, Cat. No. M7316)[9]

-

This compound

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Detection reagents (e.g., horseradish peroxidase, Amplex Red)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Dilute the purified MAO-A enzyme in assay buffer to the desired concentration. Prepare a serial dilution of clorgyline in the appropriate solvent (e.g., 10% DMSO).[8]

-

Pre-incubation: Add the MAO-A enzyme to the wells of a 96-well plate. Add different concentrations of clorgyline to the wells and pre-incubate for a specified time (e.g., 15 minutes at 25°C) to allow for inhibitor binding.[8][9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate (p-tyramine) to each well.

-

Signal Detection: The reaction produces hydrogen peroxide (H₂O₂), which can be detected using a coupled reaction with horseradish peroxidase and a fluorometric probe like Amplex Red. Measure the fluorescence signal over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each clorgyline concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways and Workflows

Monoamine Neurotransmitter Metabolism Pathway

The following diagram illustrates the metabolic pathways of serotonin and norepinephrine and the point of inhibition by clorgyline.

Caption: Monoamine metabolism pathways and clorgyline's point of inhibition.

Experimental Workflow for In Vivo Clorgyline Studies

This diagram outlines the typical workflow for an in vivo study investigating the effects of clorgyline.

Caption: A typical experimental workflow for in vivo clorgyline studies.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the intricacies of monoamine neurotransmitter metabolism. Its selective and irreversible inhibition of MAO-A provides a robust method for elevating synaptic levels of serotonin and norepinephrine, thereby allowing for detailed studies of their downstream physiological and behavioral effects. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize clorgyline in their studies. The provided visualizations of the metabolic pathways and experimental workflows serve to further clarify the mechanisms and methodologies involved. A thorough understanding of clorgyline's effects is crucial for the continued exploration of the monoaminergic system and the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monoamine oxidase-dependent metabolism of dopamine in the striatum and substantia nigra of L-DOPA-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of effect of chronic clorgyline or selegiline on dopamine and serotonin transporters in rat caudate-putamen or nucleus accumbens septi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chronic clorgyline and pargyline increase apomorphine-induced stereotypy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of Clorgyline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline hydrochloride, a potent and irreversible inhibitor of monoamine oxidase A (MAO-A), has been a valuable tool in neuropharmacological research. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for this compound. The content herein is intended to furnish researchers and drug development professionals with the foundational knowledge required for its synthesis and further investigation. All quantitative data is presented in structured tables, and the synthetic methodology is accompanied by a detailed experimental protocol.

Chemical Structure and Properties

This compound, systematically named N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride, is a synthetic compound belonging to the class of propargylamines.[1] Its structure is characterized by a 2,4-dichlorophenoxy moiety linked via a propyl chain to a tertiary amine, which is further substituted with a methyl and a propargyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-yn-1-amine hydrochloride | [1] |

| CAS Number | 17780-75-5 | [1] |

| Molecular Formula | C₁₃H₁₆Cl₃NO | [1] |

| Molecular Weight | 308.63 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in water, DMSO, and ethanol | [2] |

| Purity | Typically >98% |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into the formation of key intermediates followed by the final assembly and salt formation. The general synthetic strategy involves the preparation of a substituted phenoxypropyl halide, which is then used to alkylate a suitable amine precursor.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propyl-1-bromide

-

Materials: 2,4-Dichlorophenol, 1,3-dibromopropane, potassium carbonate (anhydrous), acetone.

-

Procedure:

-

To a stirred solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-(2,4-dichlorophenoxy)propyl-1-bromide as a colorless oil.

-

Step 2: Synthesis of Norclorgyline (N-(3-(2,4-dichlorophenoxy)propyl)prop-2-yn-1-amine)

-

Materials: 3-(2,4-dichlorophenoxy)propyl-1-bromide, propargylamine, triethylamine, acetonitrile.

-

Procedure:

-

Dissolve 3-(2,4-dichlorophenoxy)propyl-1-bromide (1.0 eq) in acetonitrile.

-

Add triethylamine (1.5 eq) to the solution.

-

To this mixture, add propargylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Norclorgyline.

-

Purify the product by column chromatography on silica gel.

-

Step 3: N-Methylation to form Clorgyline (free base)

-

Materials: Norclorgyline, methyl iodide, potassium carbonate (anhydrous), acetone.

-

Procedure:

-

Dissolve Norclorgyline (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

To the stirred suspension, add methyl iodide (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The resulting residue is the crude Clorgyline free base, which can be purified by column chromatography if necessary.

-

Step 4: Hydrochloride Salt Formation

-

Materials: Clorgyline (free base), hydrochloric acid solution in diethyl ether (or other suitable solvent), anhydrous diethyl ether.

-

Procedure:

-

Dissolve the crude or purified Clorgyline free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Quantitative Data

Table 2: Representative Quantitative Data for the Synthesis of this compound

| Step | Product | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 1 | 3-(2,4-dichlorophenoxy)propyl-1-bromide | 75-85 | N/A (Oil) | ¹H NMR: Characteristic peaks for the aromatic protons, the propyl chain, and the terminal bromine. |

| 2 | Norclorgyline | 60-70 | N/A (Oil) | ¹H NMR: Appearance of a singlet for the acetylenic proton and signals for the propargyl group. IR: C≡C-H stretch. |

| 3 | Clorgyline (free base) | 80-90 | N/A (Oil) | ¹H NMR: Appearance of a singlet for the N-methyl group. |

| 4 | This compound | >95 (from free base) | ~175-180 | IR: Broad N-H stretch from the ammonium salt. |

Note: Yields are representative and may vary based on reaction scale and purification methods. Spectroscopic data should be fully characterized for each batch.

Conclusion

This technical guide has detailed the chemical structure and a reliable synthetic route for this compound. The provided experimental protocols offer a practical framework for its laboratory-scale preparation. The synthesis is robust, proceeding through well-established organic transformations. For researchers in neuropharmacology and medicinal chemistry, this guide serves as a foundational resource for obtaining this compound for further biological evaluation and the development of novel MAO-A inhibitors. It is imperative that all synthesis and handling of this compound be conducted by qualified personnel in a controlled laboratory setting, adhering to all relevant safety protocols.

References

The Pharmacokinetics and Pharmacodynamics of Clorgyline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline hydrochloride is a potent, selective, and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of clorgyline, drawing from available preclinical and clinical data. While extensive pharmacodynamic information exists, detailing its mechanism of action and effects on neurochemical pathways, comprehensive pharmacokinetic data in humans remains limited. This document summarizes the current state of knowledge, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development.

Introduction

Clorgyline is a propargylamine derivative that selectively and irreversibly inhibits monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO-A, clorgyline increases the synaptic availability of these neurotransmitters, a mechanism that underlies its potent antidepressant effects.[3] Although it has been extensively used as a research tool to understand the role of MAO-A in neuropsychiatric disorders, clorgyline was never commercially marketed as an antidepressant.[1] This guide aims to consolidate the available technical information on the pharmacokinetics and pharmacodynamics of this compound to serve as a resource for researchers and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of clorgyline is the selective and irreversible inhibition of MAO-A. This inhibition leads to a cascade of downstream effects on neurotransmitter systems.

Mechanism of Action

Clorgyline acts as a "suicide" inhibitor of MAO-A.[4] It contains a propargylamine moiety that covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.[4] This selective inhibition of MAO-A results in a significant reduction in the breakdown of its primary substrates.

Signaling Pathway

The inhibition of MAO-A by clorgyline directly impacts monoaminergic neurotransmission. By preventing the degradation of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the presynaptic neuron, clorgyline increases their concentration in the cytoplasm, leading to enhanced vesicular storage and subsequent release into the synaptic cleft. This results in increased activation of postsynaptic receptors.

References

- 1. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Strategy for the formation of parametric images under conditions of low injected radioactivity applied to PET studies with the irreversible monoamine oxidase A tracers [11C]clorgyline and deuterium-substituted [11C]clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Inhibition of Monoamine Oxidase-A by Clorgyline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorgyline, an irreversible inhibitor of monoamine oxidase (MAO), demonstrates a pronounced selectivity for the MAO-A isoform over MAO-B. This technical guide provides an in-depth overview of the quantitative measures of this selectivity, detailed experimental protocols for its determination, and a visualization of the biochemical pathways involved. Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters, and the selective inhibition of MAO-A has significant implications for the treatment of depression and anxiety disorders.[1][2]

Data Presentation: Quantitative Selectivity of Clorgyline

The selectivity of clorgyline hydrochloride for MAO-A is quantified through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value indicates a higher potency of inhibition. The data consistently shows that significantly lower concentrations of clorgyline are required to inhibit MAO-A compared to MAO-B.

| Parameter | MAO-A | MAO-B | Selectivity Ratio (MAO-B / MAO-A) | Reference |

| Ki | 0.054 µM | 58 µM | ~1074 | [1][2] |

| IC50 | 0.0012 µM (1.2 nM) | 1.9 µM | ~1583 | [1] |

| IC50 | 1.1 nM | - | - | [3] |

| IC50 | 11 nM | - | - | [4] |

| IC50 | 2.99 nM | - | - | [5] |

Experimental Protocols

The determination of clorgyline's selectivity for MAO-A involves in vitro enzyme inhibition assays. Below are detailed methodologies for commonly employed assays.

Fluorometric Monoamine Oxidase Activity Assay

This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a monoamine substrate by MAO.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

p-Tyramine (non-selective substrate for both MAO-A and MAO-B)[6]

-

This compound (test inhibitor)

-

Pargyline or Selegiline (MAO-B selective inhibitor control)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplates

-

-

Procedure:

-

Enzyme Preparation: Dilute recombinant MAO-A and MAO-B to a predetermined optimal concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound. A solvent like DMSO can be used, with the final concentration in the assay kept low (e.g., <1%) to avoid enzyme inhibition.

-

Pre-incubation: In the microplate wells, add 45 µL of the diluted enzyme solution (either MAO-A or MAO-B). To this, add 5 µL of the clorgyline dilution or vehicle control. Incubate for a specific period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]

-

Reaction Initiation: Prepare a working reagent containing the substrate (p-tyramine), HRP, and the fluorescent probe in the assay buffer. Add 50 µL of this working reagent to each well to start the reaction.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex Red) over time (e.g., 20 minutes) using a microplate reader.[6]

-

Data Analysis: Calculate the rate of reaction for each clorgyline concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Bioluminescent MAO-Glo™ Assay

This commercially available assay measures MAO activity through a coupled-enzyme system that produces light.

-

Materials:

-

MAO-Glo™ Assay kit (containing MAO substrate, Luciferin Detection Reagent)

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

White opaque 96-well microplates

-

-

Procedure:

-

Assay Setup: Add diluted MAO-A or MAO-B enzyme, clorgyline dilutions, and the MAO-Glo™ substrate to the wells of the microplate.

-

MAO Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the MAO enzyme to process the substrate.[7]

-

Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a second reaction that produces a luminescent signal.

-

Luminescence Reading: After a brief incubation (e.g., 20 minutes), measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The amount of light produced is proportional to the MAO activity. Calculate the IC50 value as described for the fluorometric assay.

-

LC-MS/MS Based Assay

This method directly measures the formation of the product from a specific substrate.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)[8]

-

This compound

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system

-

-

Procedure:

-

Enzyme Reaction: Incubate the MAO enzyme with various concentrations of clorgyline, followed by the addition of the substrate (kynuramine).

-

Reaction Quenching: After a set time, stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using an LC-MS/MS system to quantify the amount of the product (4-hydroxyquinoline) formed.

-

Data Analysis: Determine the IC50 value by plotting the product formation against the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

The following diagram illustrates the role of MAO-A and MAO-B in the metabolism of key neurotransmitters and the selective inhibition by clorgyline.

Caption: Metabolism of monoamines by MAO-A and MAO-B and selective inhibition by clorgyline.

Experimental Workflow for Determining IC50

The logical flow of an experiment to determine the IC50 value of clorgyline is depicted below.

Caption: A generalized workflow for determining the IC50 of clorgyline against MAO isoforms.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. evotec.com [evotec.com]

Methodological & Application

Application Notes and Protocols: Preparation of Clorgyline Hydrochloride Stock Solution

Introduction

Clorgyline hydrochloride is a potent, irreversible, and selective inhibitor of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin and norepinephrine.[2] Due to its selective inhibition, Clorgyline is a valuable tool in neuroscience research, particularly in studies related to depression, anxiety, and neurodegenerative disorders.[2][5][6] Proper preparation of a stable stock solution is the first critical step for obtaining reliable and reproducible experimental results.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions for research applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | References |

| Chemical Name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propyn-1-amine, monohydrochloride | [7] |

| CAS Number | 17780-75-5 | [6][7] |

| Molecular Formula | C₁₃H₁₅Cl₂NO • HCl | [7][8][9] |

| Molecular Weight | 308.63 g/mol | [8][10] |

| Appearance | White to off-white crystalline solid | [6][7][11] |

| Purity | ≥98% | [3][7] |

Solubility Data

This compound exhibits varying solubility depending on the solvent. The choice of solvent is critical and should be tailored to the specific experimental design (e.g., in vitro vs. in vivo).

| Solvent | Solubility | References |

| DMSO | ≥17.65 mg/mL to ≥100 mg/mL | [2][7][11][12] |

| Water | ~100 mg/mL (~324 mM) | [2][3][11] |

| Ethanol | ~15 mg/mL to ≥18.2 mg/mL | [2][6][7] |

| Ethanol:PBS (1:10, pH 7.2) | ~0.25 mg/mL | [6][7] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.[7] We do not recommend storing aqueous solutions for more than one day.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is suitable for long-term storage and subsequent dilution for various experimental needs.

Materials:

-

This compound powder (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile microcentrifuge tubes or cryovials

-

Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling, bring the this compound vial to room temperature to prevent moisture condensation.

-

Calculation: Determine the mass of this compound required to make the desired volume and concentration.

-

Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM solution:

-

Mass (mg) = 1 mL x 10 mmol/L x 308.63 g/mol = 3.0863 mg

-

-

-

Weighing: Carefully weigh out 3.09 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the vial containing the powder.

-

Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

-

If necessary, briefly sonicate the solution in a water bath to aid dissolution.[5]

-

-

Aliquoting and Storage:

Protocol 2: Preparation of a Working Solution

This protocol outlines the dilution of the concentrated stock solution to a final working concentration for direct use in experiments.

Materials:

-

10 mM this compound stock solution (from Protocol 1)

-

Appropriate sterile buffer or cell culture medium (e.g., PBS, DMEM)

-

Sterile tubes and pipette tips

Procedure:

-

Thawing: Retrieve one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

-

Calculation (Dilution): Use the M1V1 = M2V2 formula to calculate the volume of stock solution needed.

-

Formula: V1 = (M2 x V2) / M1

-

Where:

-

M1 = Concentration of stock solution (10 mM)

-

V1 = Volume of stock solution needed

-

M2 = Desired final concentration (e.g., 10 µM)

-

V2 = Desired final volume (e.g., 1 mL)

-

-

Example for 1 mL of 10 µM working solution:

-

V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL

-

-

-

Dilution:

-

Add 999 µL of the desired buffer or medium to a sterile tube.

-

Add 1 µL of the 10 mM stock solution to the tube.

-

Mix thoroughly by gentle vortexing or pipetting. The working solution is now ready for use.

-

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

| Form | Storage Temperature | Stability Period | References |

| Solid Powder | -20°C (in a desiccator) | ≥ 4 years | [3][6][7] |

| Stock Solution (in DMSO/Ethanol) | -80°C | 6 months | [1][5][11] |

| Stock Solution (in DMSO/Ethanol) | -20°C | 1 month | [1][5][11] |

| Aqueous Working Solution | 4°C | Not recommended for > 1 day | [7] |

Key Recommendations:

-

Always store the solid compound and stock solutions protected from moisture.[3][11]

-

Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][11][12]

-

For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

Visualized Workflow and Signaling Pathway

Caption: Workflow for preparing this compound stock solution.

Caption: Clorgyline's inhibition of the MAO-A signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | 17780-75-5 | FC10648 [biosynth.com]

- 9. This compound | C13H16Cl3NO | CID 28767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]

- 11. Clorgyline HCl (M&B 9302, MB9302) | Monoamine Oxidase | CAS 17780-75-5 | Buy Clorgyline HCl (M&B 9302, MB9302) from Supplier InvivoChem [invivochem.com]

- 12. glpbio.com [glpbio.com]

Application Notes and Protocols for In Vivo Administration of Clorgyline Hydrochloride in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of Clorgyline hydrochloride in mouse models, summarizing recommended dosages, administration protocols, and relevant experimental procedures. Clorgyline is a selective and irreversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] Its application in preclinical research is pivotal for studying the roles of MAO-A in various neurological and psychiatric conditions.

Quantitative Data Summary: In Vivo Dosages of this compound

The following table summarizes dosages of this compound used in various mouse studies. The most common route of administration is intraperitoneal (i.p.) injection.

| Mouse Strain | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Vehicle | Study Context/Model | Key Findings | Reference |

| YAC128 HD | 1.5 | i.p. | Daily for 26 days | PBS | Huntington's Disease | Restored dopamine, serotonin, and norepinephrine levels; reduced anxiety- and depressive-like behavior. | [3] |

| Wild-type (WT) FVB/N | 0.5, 1.5, 3 | i.p. | Daily for 28 days | PBS | Dose-finding study | All doses significantly inhibited MAO-A activity. | [4][5] |

| Swiss (RjOrl) | 0-10 | i.p. | Acute injection | Not specified | Ethanol-induced locomotion | Reduced ethanol-induced locomotion and voluntary ethanol intake. | [6] |

| C57BL/6J | Not specified, but used | i.p. | Prior to ethanol access | Not specified | Ethanol consumption | Reduced voluntary ethanol drinking. | [6] |

| Obese (ob/ob) and normal | Not specified, but used in combination with pargyline | Weekly injections | Not specified | Hyperphagia | Decreased food intake and weight in obese mice with chronic administration. | [7][8] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of MAO-A Inhibition by Clorgyline

This compound acts as a selective and irreversible inhibitor of Monoamine Oxidase A (MAO-A).[1][2] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, primarily serotonin and norepinephrine, and to a lesser extent, dopamine.[9][10] By inhibiting MAO-A, Clorgyline prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[8] This enhanced neurotransmitter signaling is the basis for its therapeutic effects in conditions like depression and anxiety.[8]

Caption: MAO-A inhibition by Clorgyline increases monoamine levels.

Experimental Workflow for In Vivo Mouse Studies with Clorgyline

A typical workflow for an in vivo study involving Clorgyline administration in mice includes acclimatization, drug preparation and administration, behavioral testing, and subsequent biochemical or histological analysis.

Caption: Workflow for a typical in vivo Clorgyline mouse study.

Experimental Protocols

Preparation of this compound Solution

-

Vehicle Selection : Phosphate-buffered saline (PBS) is a commonly used vehicle for dissolving this compound for in vivo studies.[4] Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used for improved solubility.

-

Preparation :

-

For PBS as a vehicle, dissolve this compound directly in sterile PBS to the desired concentration. Ensure the solution is clear and free of precipitates.[4]

-

For enhanced solubility formulations, first, dissolve the compound in DMSO and then add the other co-solvents sequentially.

-

-

Storage : It is recommended to prepare fresh solutions for injection. If a stock solution is prepared, it should be stored at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[11] Always ensure the solution is at room temperature before injection.

Intraperitoneal (i.p.) Injection Protocol

-

Animal Restraint : Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse.

-

Injection Site : The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]

-

Injection Procedure :

-

Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).[6]

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.[12]

-

Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper placement.

-

Inject the Clorgyline solution slowly. The maximum recommended injection volume for mice is 10 ml/kg.[6][7]

-

-

Post-injection Monitoring : After injection, return the mouse to its cage and monitor for any signs of distress.

Behavioral Testing Protocols

The OFT is used to assess general locomotor activity and anxiety-like behavior.

-

Apparatus : A square arena (e.g., 50x50 cm) with walls high enough to prevent escape.[13]

-

Procedure :

-

Data Analysis : Analyze the video recording to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the center is indicative of reduced anxiety.

The EPM is another widely used test to assess anxiety-like behavior.

-

Apparatus : A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[15]

-

Procedure :

-

Place the mouse in the center of the maze, facing one of the open arms.[16]

-

Allow the mouse to explore the maze for a set duration (typically 5 minutes).

-

Record the session with a video camera.

-

-

Data Analysis : Measure the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and the number of entries into the open arms suggests anxiolytic effects.[17]

The TST is a test for assessing depressive-like behavior.

-

Apparatus : A suspension bar and tape.

-

Procedure :

-

Data Analysis : Measure the total time the mouse remains immobile. A decrease in immobility time is interpreted as an antidepressant-like effect.[18]

The FST is also used to evaluate depressive-like behavior.

-

Apparatus : A cylindrical container filled with water.

-

Procedure :

-

Data Analysis : Measure the duration of immobility (i.e., when the mouse ceases struggling and makes only minimal movements to keep its head above water). A reduction in immobility time is indicative of an antidepressant-like effect.[4][22]

Measurement of MAO-A Activity in Brain Tissue

-

Tissue Preparation :

-

Enzymatic Assay :

-

MAO-A activity can be measured using commercially available kits (e.g., fluorometric or colorimetric assays).[23][24][25]

-

These assays typically involve the oxidation of a substrate by MAO, leading to the production of a detectable product like hydrogen peroxide.

-

To specifically measure MAO-A activity, a selective MAO-B inhibitor (e.g., selegiline) is added to the reaction mixture.[23][24]

-

-

Data Analysis : Calculate the MAO-A activity based on the rate of product formation, typically normalized to the protein concentration of the sample. The results are often expressed as units of activity per milligram of protein.[24]

References

- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]

- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. ltk.uzh.ch [ltk.uzh.ch]

- 8. What are MAO-A inhibitors and how do they work? [synapse.patsnap.com]

- 9. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 10. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 11. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. albany.edu [albany.edu]

- 17. protocols.io [protocols.io]

- 18. protocols.io [protocols.io]

- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. animal.research.wvu.edu [animal.research.wvu.edu]

- 21. 2.4.4. Forced swim test [bio-protocol.org]

- 22. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 23. abcam.cn [abcam.cn]

- 24. biopioneer.com.tw [biopioneer.com.tw]

- 25. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]

Application Notes: Clorgyline Hydrochloride for Investigating Anxiety-Like Behaviors in Rodents

Introduction

Clorgyline is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] MAO-A preferentially metabolizes key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, clorgyline hydrochloride effectively increases the synaptic availability of these neurotransmitters, making it a valuable pharmacological tool for investigating the neurobiological underpinnings of mood and anxiety disorders in preclinical rodent models.[2] These notes provide detailed protocols for utilizing clorgyline to assess anxiety-like behaviors in rodents using standard behavioral paradigms.

Mechanism of Action

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of biogenic amines.[5] The inhibition of MAO-A by clorgyline leads to an accumulation of serotonin, norepinephrine, and dopamine in the brain.[2] This increase in monoaminergic neurotransmission is hypothesized to underlie the anxiolytic (anxiety-reducing) effects observed in behavioral studies. Therapeutic agents for anxiety and depression often target these same pathways, for instance, by inhibiting monoamine oxidases (MAOIs) or serotonin reuptake (SSRIs).[6]

Caption: Mechanism of action for Clorgyline.

Data Presentation: Dosing and Administration

The following table summarizes a typical dosing regimen for this compound in mouse models of anxiety. This regimen has been shown to be effective in reducing anxiety-like behaviors.[2][7]

| Parameter | Details | Reference |

| Compound | This compound | [7] |

| Vehicle | Phosphate Buffered Saline (PBS) | [7] |

| Dosage | 1.5 mg/kg | [7] |

| Administration | Intraperitoneal (i.p.) injection | [7] |

| Treatment Schedule | Daily for 21-26 days | [2][7] |

| Animal Model | YAC128 HD mice; Wild-type FVB/N mice | [7] |

Expected Behavioral Outcomes

Chronic administration of clorgyline is expected to produce anxiolytic-like effects in standard behavioral tests. The table below outlines the predicted outcomes.

| Behavioral Test | Key Parameter Measured | Expected Outcome with Clorgyline |

| Elevated Plus Maze | Time spent in open arms | Increase |

| Entries into open arms | Increase | |

| Open Field Test | Time spent in the center zone | Increase |

| Total distance traveled | No significant change | |

| Light-Dark Box | Time spent in the light compartment | Increase |

| Transitions between compartments | Increase |

Experimental Workflow

A standardized workflow is critical for ensuring the reliability and reproducibility of behavioral experiments. The following diagram illustrates a typical experimental pipeline for assessing the effects of clorgyline.

Caption: General experimental workflow.

Protocols

Elevated Plus Maze (EPM)

The EPM test is a widely used assay to measure anxiety-like behaviors based on the rodent's natural aversion to open and elevated spaces.[8][9][10]

-

Principle: Anxiolytic compounds increase the propensity of rodents to explore the open, unprotected arms of the maze, as opposed to remaining in the safer, enclosed arms.[11]

-

Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It consists of two open arms (e.g., 50 x 12 cm) and two enclosed arms (e.g., 50 x 12 cm with 50 cm high walls), connected by a central platform.[12]

-

Procedure:

-

Allow animals to habituate to the testing room for at least 45 minutes before the trial.[8]

-

Administer clorgyline (1.5 mg/kg, i.p.) or vehicle according to the established treatment schedule. Continue daily administration throughout the behavioral testing phase.[7]

-

Gently place the mouse onto the central platform of the maze, facing one of the open arms.[12]

-

Allow the animal to freely explore the maze for a single 5-minute session.[10]

-

Record the session using an overhead camera connected to a video-tracking system.

-

After the session, return the animal to its home cage.

-

Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.[12]

-

-

Data Analysis:

-

Primary measures of anxiety:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

-

A measure of general locomotor activity:

-

Total number of arm entries (open + closed).

-

-

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[7]

-

Principle: Rodents naturally tend to stay near the walls (thigmotaxis) of a novel, open arena. Anxiolytic treatments increase the time spent exploring the more anxiogenic central area.[7]

-

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone by software.

-

Procedure:

-

Habituate the animal to the testing room for at least 45-60 minutes.

-

Administer clorgyline or vehicle as per the dosing schedule.

-

Gently place the mouse in the center of the open field arena.

-

Allow the animal to explore the arena for 10 minutes.[7]

-

Record the session using an automated video-tracking system.

-

Return the animal to its home cage.

-

Clean the apparatus thoroughly with 70% ethanol between animals.

-

-

Data Analysis:

-

Primary measure of anxiety:

-

Time spent in the center zone vs. the perimeter.

-

-

Measures of locomotor activity:

-

Total distance traveled.

-

Rearing frequency.

-

-

Light-Dark Box Test (LDB)

The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[13][14]

-

Principle: Anxiolytic compounds are expected to increase the time spent in the brightly lit compartment and the number of transitions between the two compartments.[13][15]

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box). The compartments are connected by a small opening.[16][17]

-

Procedure:

-

Habituate the animal to the testing room.

-

Administer clorgyline or vehicle according to the treatment schedule.

-

Place the mouse in the center of the light compartment, facing away from the opening.[16]

-

Allow the animal to explore the apparatus freely for a 5 to 10-minute session.[16]

-

Record behavior using a video-tracking system.

-

Return the animal to its home cage.

-

Clean the box with 70% ethanol after each trial.

-

-

Data Analysis:

-

Primary measures of anxiety:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

-

Measures of activity/exploration:

-

Total number of transitions between compartments.[13]

-

-

References

- 1. Clorgiline - Wikipedia [en.wikipedia.org]

- 2. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. academic.oup.com [academic.oup.com]

- 6. SIRT1 Activates MAO-A in the Brain to Mediate Anxiety and Exploratory Drive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elevated plus maze protocol [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 13. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. ugobasile.com [ugobasile.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Clorgyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Clorgyline Hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is based on established principles for the analysis of similar amine-containing hydrochloride compounds and serves as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is an irreversible inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substance and pharmaceutical formulations to ensure product quality and support research and development activities. This application note details a stability-indicating RP-HPLC method suitable for this purpose.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods for structurally related compounds and are expected to provide good peak shape and resolution for this compound.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | 30°C |

| Detection | UV at 230 nm |

| Run Time | 10 minutes |

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method upon validation, in accordance with International Council for Harmonisation (ICH) guidelines.

| Parameter | Expected Result |